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molecular formula C6H4BrClO B1276391 3-Bromo-2-chlorophenol CAS No. 66024-94-0

3-Bromo-2-chlorophenol

Cat. No. B1276391
M. Wt: 207.45 g/mol
InChI Key: DUKKNDLIWRYBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765779B2

Procedure details

Prepared as described for 4-(3-bromo-2-fluoro-phenoxymethyl)tetrahydropyran SM25 using 3-bromo-2-chlorophenol
Name
4-(3-bromo-2-fluoro-phenoxymethyl)tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](F)=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][CH2:6][CH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.BrC1C([Cl:25])=C(O)C=CC=1>>[Br:1][C:2]1[C:3]([Cl:25])=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][CH2:6][CH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1

Inputs

Step One
Name
4-(3-bromo-2-fluoro-phenoxymethyl)tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(OCC2CCOCC2)C=CC1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=CC1)O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(OCC2CCOCC2)C=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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